molecular formula C8H7BF4O3 B1437256 (3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid CAS No. 850589-55-8

(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid

Cat. No. B1437256
M. Wt: 237.95 g/mol
InChI Key: PNKCVIOQOZYOLD-UHFFFAOYSA-N
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Description

“(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H7BF4O3 . It has an average mass of 219.954 Da and a monoisotopic mass of 220.051865 Da .


Molecular Structure Analysis

The molecular structure of “(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” is characterized by the presence of a phenyl ring substituted with a boronic acid group and a trifluoroethoxy group . The InChI code for this compound is 1S/C8H7BF4O3/c10-6-1-5(9(14)15)2-7(3-6)16-4-8(11,12)13/h1-3,14-15H,4H2 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Organic Compounds : Boronic acids, including derivatives like 3-borono-5-fluorobenzoic acid, serve as crucial intermediates in organic synthesis. They are widely utilized in the Suzuki-Miyaura cross-coupling reactions to synthesize olefins, styrenes, biphenyl derivatives, and various natural products. The synthesis of (3-fluoro-5-methylphenyl)boronic acid through a two-step reaction exemplifies the efficiency and industrial applicability of these routes due to their simplicity and cost-effectiveness (Sun Hai-xia et al., 2015).

Materials Science and Polymer Chemistry

  • Optical Modulation and Sensing : Phenyl boronic acids have been investigated for their role in optical modulation and saccharide recognition, particularly in conjugation with single-walled carbon nanotubes (SWNTs). Studies reveal a clear link between the structure of phenyl boronic acids and the photoluminescence quantum yield, indicating the potential for these compounds in developing selective saccharide sensors (B. Mu et al., 2012).

Chemistry of Boronic Acids

  • Lewis Acidity and Hydrolytic Stability : The electron-withdrawing nature of fluorine atoms in fluoro-substituted boronic acids impacts their Lewis acidity and hydrolytic stability. These properties are crucial for their applications in catalysis, materials chemistry, and potentially in medicine. The study discusses the structural and spectroscopic properties of fluoro-substituted boronic acids and their derivatives, highlighting their significance in the chemistry of boronic acids (Jan T. Gozdalik et al., 2017).

Advanced Applications

  • Polymer Chemistry : Fluorinated phenylboronic acids have contributed to the development of high-performance polymers. For instance, the synthesis of novel poly(arylene ether)s using bisfluoro monomers demonstrates the role of these compounds in creating materials with high thermal stability, solubility in various organic solvents, and potential applications in optoelectronics due to their high glass-transition temperatures and excellent film-forming properties (A. Salunke et al., 2007).

Safety And Hazards

“(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for the study and application of “(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid” and other boronic acids are promising. Boronic acids have a wide range of applications, and their study in medicinal chemistry is expected to yield new promising drugs .

properties

IUPAC Name

[3-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BF4O3/c10-6-1-5(9(14)15)2-7(3-6)16-4-8(11,12)13/h1-3,14-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKCVIOQOZYOLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BF4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660290
Record name [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)boronic acid

CAS RN

850589-55-8
Record name B-[3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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